1-(4-Chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a chlorophenyl group and a fluoro-iodophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea typically involves the reaction of 4-chloroaniline with 2-fluoro-4-iodoaniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides and phosphonium salts. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of process depends on factors such as the desired production volume and cost considerations. The industrial synthesis typically follows similar reaction pathways as the laboratory-scale synthesis but may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-fluorophenyl)urea
- 1-(4-Chlorophenyl)-3-(4-iodophenyl)urea
- 1-(4-Chlorophenyl)-3-(2,4-difluorophenyl)urea
Uniqueness
1-(4-Chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea is unique due to the presence of both fluorine and iodine atoms in its structure. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions. The compound’s unique structure makes it a valuable tool in various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFIN2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-6-3-9(16)7-11(12)15/h1-7H,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDROZPKNHLDWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)I)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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